molecular formula C10H11NO3 B2676548 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1439902-81-4

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B2676548
CAS No.: 1439902-81-4
M. Wt: 193.202
InChI Key: QSHLSJXLGXSZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the dihydropyridine ring, a carboxylic acid group at the 2-position, and a keto group at the 6-position. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the desired substituents. For example, the cyclopropylmethyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylmethyl halide and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted carboxylic acids, and various oxo compounds depending on the specific reaction conditions .

Scientific Research Applications

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(Cyclopropylmethyl)piperazine
  • Cyclopropyl-containing peptide-derived compounds

Uniqueness

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclopropylmethyl group and a keto group on the dihydropyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-oxopyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-3-1-2-8(10(13)14)11(9)6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHLSJXLGXSZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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